N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a benzo[d]thiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The pyrazole ring at position 5 is methylated, and the N-substituent includes a pyridin-3-ylmethyl group.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-6-7-16(27-3)17-18(13)28-20(23-17)25(12-14-5-4-9-21-11-14)19(26)15-8-10-22-24(15)2/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCLMMDSDKBHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=NN4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzo[d]thiazole ring. Subsequent steps may include methylation, introduction of the pyridine moiety, and final coupling with the pyrazole carboxamide group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the benzo[d]thiazole ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form pyridine derivatives.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-methoxy-7-methylbenzo[d]thiazole-2-carboxylic acid.
Reduction: Formation of 4-methoxy-7-methylbenzo[d]thiazol-2-yl pyridine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives, including this compound. Research shows that compounds with thiazole moieties exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans . The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies indicate that thiazole derivatives can induce apoptosis in various cancer cell lines. For instance, derivatives similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide have shown cytotoxic effects against breast, colon, and cervical cancer cells . The design of such compounds often incorporates structural modifications aimed at enhancing their bioactivity.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Commonly employed methods include:
- Condensation Reactions : Combining thiazole derivatives with pyrazole and carboxamide functionalities through condensation reactions.
- Functional Group Modifications : Utilizing various reagents to introduce specific functional groups that enhance solubility and bioactivity.
- Characterization Techniques : Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Computational Studies
Computational docking studies have been instrumental in predicting the interaction modes of this compound with biological targets. These studies suggest strong binding affinities to target enzymes involved in cancer progression and microbial resistance mechanisms . Such insights are crucial for guiding further modifications to improve efficacy.
-
Study on Antimicrobial Activity :
- Researchers synthesized a series of thiazole derivatives and tested their antimicrobial properties using the disc diffusion method. Results indicated that several compounds exhibited significant inhibition zones against bacterial strains, suggesting potential for development into therapeutic agents .
- Anticancer Evaluation :
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric modulator of certain receptors, influencing their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Core Heterocycle :
- The target compound employs a benzo[d]thiazole-pyrazole scaffold, whereas analogs like Dasatinib use a thiazole-pyrimidine core . The benzo[d]thiazole group may enhance π-π stacking interactions in hydrophobic binding pockets compared to simpler thiazoles.
Substituent Effects: The 4-methoxy group on the benzothiazole ring in the target compound likely improves solubility compared to non-polar substituents (e.g., methyl or chloro groups in and ) .
Dasatinib’s clinical success highlights the importance of pyrimidine and piperazine groups in achieving high selectivity for kinases like BCR-ABL .
Biological Activity
The compound N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be analyzed through its IUPAC name, which reveals the presence of a benzothiazole moiety, a pyrazole ring, and a pyridine derivative. This structural composition is significant as it contributes to the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O5S2 |
| Molecular Weight | 462.54 g/mol |
| Purity | Typically 95% |
The compound acts as a positive allosteric modulator of the Muscarinic 4 (M4) receptor. This mechanism enhances the receptor's response to acetylcholine, potentially influencing various physiological functions regulated by this receptor.
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties, including low intravenous clearance and good brain exposure, which are crucial for central nervous system-targeted therapies.
Anti-inflammatory Activity
Studies have shown that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is critical in the management of inflammatory conditions, suggesting potential therapeutic applications in diseases like arthritis and cardiovascular disorders .
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of similar compounds indicate that derivatives containing thiazole rings demonstrate significant activity against cancer cell lines. For instance, related compounds have shown IC50 values below 5 µM against various cancer lines, indicating potent cytotoxicity .
Case Study 1: COX Inhibition
In a study focusing on pyrazole derivatives, compounds similar to this compound exhibited selective inhibition of COX-II with IC50 values ranging from 0.011 μM to 1.33 μM. These findings suggest that modifications to the pyrazole scaffold can enhance anti-inflammatory efficacy while minimizing ulcerogenic effects .
Case Study 2: Anticancer Activity
A series of thiazole-based compounds were evaluated for their cytotoxic effects against MCF-7 breast cancer cells. Compounds with structural similarities to the target molecule showed IC50 values ranging from 1.8 µM to 4.5 µM, demonstrating promising anticancer activity comparable to standard treatments like doxorubicin .
Discussion
The compound this compound exhibits significant biological activity through its interaction with key receptors involved in inflammation and cancer progression. Its role as a positive allosteric modulator of the M4 receptor presents opportunities for developing treatments for neurological disorders.
Q & A
Q. What are the established synthetic routes for N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions .
- Step 2 : Introduction of the pyrazole-carboxamide moiety using coupling agents like EDCl/HOBt in DMF, followed by N-alkylation with pyridin-3-ylmethyl halides .
- Key Conditions :
| Step | Solvent | Catalyst/Temp | Yield (%) |
|---|---|---|---|
| 1 | EtOH | H2SO4, reflux | 65–70 |
| 2 | DMF | EDCl, 0–5°C | 50–60 |
- Monitoring : TLC (silica gel, ethyl acetate/hexane) and NMR for intermediate validation .
Q. How is the compound characterized structurally?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), pyridyl protons (δ 7.5–8.5 ppm), and thiazole carbons (δ 160–170 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks with <2 ppm error .
Q. What preliminary biological activities have been reported?
- Methodological Answer : Initial screens focus on:
- Anticancer Activity : MTT assays against HeLa or MCF-7 cells (IC50 values reported in μM ranges) .
- Antimicrobial Testing : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yields by 15–20% .
- Solvent Screening : Test polar aprotic solvents (DMAC, DMSO) for enhanced solubility of intermediates .
- Catalyst Optimization : Replace EDCl with T3P® (propylphosphonic anhydride) for higher coupling efficiency .
- Computational Design : Use reaction path search algorithms (e.g., artificial force induced reaction, AFIR) to identify low-energy pathways .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assay Conditions : Control variables (cell passage number, serum concentration) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. ethoxy groups) to isolate activity contributors .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR, COX-2) and validate with SPR or ITC .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .
- Quantum Mechanical (QM) Calculations : Assess electron distribution at reaction sites (Gaussian 16, B3LYP/6-31G*) .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with pyridyl N) using Schrödinger Suite .
Data Contradiction Analysis
Q. Why do cytotoxicity assays show variability across studies?
- Methodological Answer :
- Source Investigation : Compare cell lines (e.g., HeLa vs. HepG2 metabolic differences) and assay protocols (MTT vs. resazurin) .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates impacting efficacy .
- Synergistic Effects : Screen with adjuvant compounds (e.g., paclitaxel) to identify combinatorial interactions .
Experimental Design Recommendations
Q. How to design a robust SAR study for this compound?
- Methodological Answer :
- Analog Library Synthesis : Prioritize modifications at the pyridylmethyl (e.g., halogen substitutions) and thiazole-methoxy positions .
- High-Throughput Screening (HTS) : Use 96-well plates for parallel testing of analogs against multiple targets .
- Data Clustering : Apply PCA (principal component analysis) to correlate structural features with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
